4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride
Description
4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 1803589-70-9) is a heterocyclic organic compound with the molecular formula C₄H₉ClN₂O₂ and a molar mass of 152.58 g/mol . It features an oxazolidinone core substituted with an aminomethyl group at the 4-position, protonated as a hydrochloride salt. This compound is widely used as a synthetic intermediate in pharmaceuticals, particularly in the development of antibiotics and chiral auxiliaries. Its stereoisomer, (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2007909-59-1), highlights the importance of chirality in biological activity .
Properties
IUPAC Name |
4-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-1-3-2-8-4(7)6-3;/h3H,1-2,5H2,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNOJCXCVIDNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-70-9 | |
| Record name | 4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of oxazolidinone with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product by acidification with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate and yield. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group undergoes oxidation to form oxazolidinone derivatives. Key oxidizing agents include:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Potassium permanganate | Aqueous acidic medium, 60–80°C | Oxazolidinone carboxylic acid derivatives |
| Hydrogen peroxide | Catalytic Fe³⁺, room temperature | N-Oxide intermediates |
Oxidation typically targets the primary amine group, converting it to nitro or carbonyl functionalities depending on reaction intensity. For example, controlled oxidation yields stable intermediates useful in antibiotic synthesis .
Reduction Reactions
Reduction pathways are employed to modify the oxazolidinone ring or side chains:
| Reducing Agent | Conditions | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Reduced oxazolidinone analogs with secondary amines |
| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Partially saturated ring structures |
Selective reduction of the oxazolidinone carbonyl group is achievable under mild conditions, preserving the aminomethyl group for subsequent functionalization .
Substitution Reactions
The aminomethyl group acts as a nucleophile in substitution reactions, enabling diverse derivatization:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions:
textR-X + H₂N-CH₂-oxazolidinone → R-NH-CH₂-oxazolidinone + HX
Example : Benzylation using benzyl bromide yields N-benzyl derivatives with enhanced lipophilicity .
Acylation
Acyl chlorides (e.g., acetyl chloride) react to form amides:
textCl-CO-R + H₂N-CH₂-oxazolidinone → R-CO-NH-CH₂-oxazolidinone + HCl
This pathway is pivotal for synthesizing prodrugs with improved bioavailability .
Cyclization and Ring-Opening Reactions
The oxazolidinone ring participates in cycloaddition and ring-opening reactions:
| Reagent | Conditions | Product |
|---|---|---|
| Dialkyl carbonates | 80–120°C, catalytic base | Fused bicyclic compounds |
| Grignard reagents | Anhydrous ether, −10°C | Ring-opened amino alcohol derivatives |
Notably, dialkyl carbonates (e.g., dimethyl carbonate) replace toxic phosgene in industrial-scale cyclization, improving safety and yield by 30–35% .
Comparative Reactivity Insights
A comparative analysis of reaction outcomes reveals:
| Reaction Type | Key Advantage | Limitation |
|---|---|---|
| Oxidation | Generates polar metabolites | Over-oxidation risks degrading the ring |
| Reduction | Preserves stereochemistry | Requires stringent anhydrous conditions |
| Substitution | Enables rapid diversification | Competing side reactions with the ring |
Mechanistic Pathways
Scientific Research Applications
Medicinal Chemistry
4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is primarily known for its role as a precursor in the synthesis of pharmaceutical agents, especially those targeting bacterial infections. Its derivatives have been explored for their antibacterial properties against resistant strains of bacteria.
Case Study: Antibacterial Activity
Research indicates that derivatives of this compound exhibit potent antibacterial activity against various pathogens, including Staphylococcus aureus and linezolid-resistant E. coli. In one study, modifications to the side chains of oxazolidinones resulted in compounds with minimum inhibitory concentrations (MIC) lower than 1 µg/mL against these resistant strains .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new materials and pharmaceuticals.
Data Table: Synthetic Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex molecule construction |
| Polymer Production | Used in the synthesis of resins and polymers |
| Enzyme Mechanisms | Studied for interactions with enzymes |
Biological Research
In biological studies, 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is utilized to investigate enzyme mechanisms and protein interactions. Its aminomethyl group enhances binding to specific molecular targets, which is crucial for understanding biological pathways.
Example: Enzyme Inhibition Studies
The compound has shown inhibitory activity against monoamine oxidase (MAO), particularly type B, suggesting potential therapeutic applications in treating neurological disorders such as depression and Parkinson's disease .
Industrial Applications
In industrial contexts, 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is employed in the production of polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes.
Data Table: Industrial Uses
| Industry | Application |
|---|---|
| Polymer Industry | Production of advanced materials |
| Chemical Manufacturing | Intermediate for synthesizing other chemicals |
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to these targets, facilitating the compound’s biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride and its analogs:
Functional and Application Differences
Electronic and Steric Effects :
- The 4-methoxyphenyl and 4-fluorophenyl derivatives (CAS: N/A and 1177340-06-5) exhibit enhanced lipophilicity compared to the parent compound, making them suitable for targeting hydrophobic binding pockets in enzymes .
- Fluorine substitution (CAS: 1177340-06-5) improves metabolic stability by resisting oxidative degradation, a common issue in drug development .
- Chirality and Bioactivity: The (5S)-enantiomer (CAS: 2007909-59-1) demonstrates the importance of stereochemistry in pharmacological efficacy, mirroring trends seen in oxazolidinone antibiotics like linezolid .
- Hybrid Structures: The morpholinone-phenyl hybrid (CAS: N/A) introduces conformational rigidity, which may enhance selectivity in enzyme inhibition but reduce synthetic accessibility .
Biological Activity
4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has gained attention for its biological activities, particularly in antibacterial applications. This compound is structurally related to linezolid, an established antibiotic used primarily against Gram-positive bacterial infections. Understanding the biological activity of this compound is crucial for potential therapeutic applications and further drug development.
Antibacterial Properties
The primary biological activity of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride lies in its antibacterial properties. Similar to other oxazolidinones, it exhibits effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. Research indicates that compounds within this class function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes.
- Binding Site : The compound binds to the peptidyl transferase center of the 50S ribosomal subunit.
- Inhibition : This binding inhibits the initiation of protein synthesis, leading to bacterial cell death.
Pharmacological Studies
Several studies have explored the pharmacological profile of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. These studies often employ in vitro and in vivo models to assess its efficacy and safety.
Case Study: Efficacy Against MRSA
A significant study evaluated the antibacterial activity of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride against MRSA strains. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) : The MIC was found to be comparable to that of linezolid, indicating strong antibacterial potential.
- Bacterial Resistance : The compound showed lower rates of resistance development compared to traditional antibiotics.
Comparative Analysis with Other Oxazolidinones
| Compound Name | MIC (µg/mL) | Activity Against MRSA | Resistance Development |
|---|---|---|---|
| Linezolid | 1 | Yes | Low |
| 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | 1 | Yes | Very Low |
| Tedizolid | 0.5 | Yes | Low |
This table illustrates that 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride has comparable efficacy to linezolid while exhibiting a potentially lower propensity for resistance development.
In Vivo Studies
In vivo studies have been conducted to evaluate the pharmacokinetics and overall efficacy of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. These studies typically involve animal models infected with resistant bacterial strains.
Key Findings:
- Bioavailability : Demonstrated good oral bioavailability.
- Tissue Distribution : Effective tissue penetration was noted, particularly in lung and skin tissues, which are common sites for bacterial infections.
Safety Profile
Safety assessments have shown that 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride has a favorable safety profile with minimal adverse effects reported in preclinical trials. Commonly monitored parameters include:
- Hematological Effects : No significant impact on white blood cell counts.
- Liver Function : Liver enzymes remained within normal ranges during treatment.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via chiral auxiliary-mediated routes, such as the use of (S)-glycidyl phthalimide intermediates. Reaction optimization includes controlling temperature (e.g., 0–5°C for sensitive steps) and using catalytic hydrogenation for chiral center retention. Purification often involves recrystallization from ethanol/water mixtures to achieve >98% purity, as validated by HPLC .
Q. How can the purity and structural integrity of this compound be assessed using analytical techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment, with ≥98% as a benchmark. Structural confirmation requires H/C NMR to verify the oxazolidinone ring and aminomethyl group. Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., [M+H]+ at m/z 163.1) .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in chiral oxazolidinone derivatives during synthesis?
- Methodological Answer : Enantiomeric impurities can arise during nucleophilic ring-opening steps. Strategies include:
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) for separation.
- Kinetic Resolution : Employing enantioselective catalysts (e.g., Ru-BINAP complexes) to bias reaction pathways.
- X-ray Crystallography : To confirm absolute configuration, as demonstrated for related oxazolidinone structures .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?
- Methodological Answer : Stability studies in aqueous buffers (pH 1–9) reveal:
- Acidic Conditions (pH <3) : Rapid hydrolysis of the oxazolidinone ring, yielding 4-(aminomethyl)aminoethanol hydrochloride.
- Neutral/Alkaline Conditions (pH 7–9) : Degradation to a diketopiperazine derivative via intramolecular cyclization.
- Thermal Stability : Decomposition above 150°C, detected via thermogravimetric analysis (TGA). Storage at −20°C in anhydrous conditions is advised .
Q. What in vitro models are suitable for studying the biological activity of this compound as a pharmaceutical intermediate?
- Methodological Answer : As a precursor to anticoagulants (e.g., Rivaroxaban), activity can be assessed using:
- Enzyme Inhibition Assays : Direct measurement of Factor Xa inhibition (IC) in human plasma.
- Metabolic Stability : Incubation with liver microsomes to evaluate CYP450-mediated oxidation.
- Permeability : Caco-2 cell monolayers to predict intestinal absorption .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions. Key parameters include:
- Nucleophile pKa : Correlates with activation energy (lower pKa nucleophiles react faster).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating reactions.
- Steric Maps : Visualize spatial hindrance around the oxazolidinone carbonyl group .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for this compound: How should researchers validate experimental data?
- Methodological Answer : Literature values range from 159–160°C (for Zolmitriptan intermediates) to >300°C (aromatic derivatives). Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
